2-Morpholinopyridin-4-amine

Medicinal Chemistry Organic Synthesis Building Block Purity

Select this specific regioisomer to ensure accurate kinase hinge-binding geometry in SAR studies. Its defined IC50 of 6.3 µM for the mineralocorticoid receptor validates its use as a reliable comparator in HTS assays, mitigating Z-factor miscalculations. Available with batch-to-batch consistency.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 35980-77-9
Cat. No. B183009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinopyridin-4-amine
CAS35980-77-9
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)N
InChIInChI=1S/C9H13N3O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
InChIKeyZSXQDGMZXKOADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinopyridin-4-amine (CAS 35980-77-9): A Regiospecific Heterocyclic Building Block for Kinase-Targeted SAR Studies


2-Morpholinopyridin-4-amine (CAS 35980-77-9) is a heterocyclic small molecule belonging to the class of 2-substituted 4-aminopyridine derivatives, comprising a pyridine core with a morpholine moiety at the C2 position and a primary amine group at the C4 position (C9H13N3O, MW 179.22) . The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its well-defined regiospecific structure (2-morpholino/4-amino substitution pattern) enables predictable coupling and functionalization reactions, making it a useful intermediate in structure-activity relationship (SAR) campaigns [1].

2-Morpholinopyridin-4-amine (CAS 35980-77-9): Why 4-Aminopyridine Derivatives Cannot Be Freely Interchanged in Experimental Design


Substitution of 2-Morpholinopyridin-4-amine (2-M/4-A) with structurally similar 4-aminopyridine congeners is scientifically unjustified due to profound differences in target binding profiles and synthetic utility. Regioisomers such as 4-morpholinopyridin-2-amine (CAS 722549-98-6) and 3-morpholinopyridin-4-amine possess distinct hydrogen-bonding geometries and electronic distributions that alter kinase hinge-binding orientations [1]. The C2-morpholino substitution specifically modulates the pKa of the adjacent pyridine nitrogen and the 4-amino group (predicted pKa ~9.35), affecting both solubility under physiological pH and nucleophilicity in coupling reactions . Furthermore, the compound's established but modest activity at the mineralocorticoid receptor (MR) (IC50 = 6.3 μM) renders it uniquely suitable as a low-potency comparator or negative control, whereas substituting a more potent analog would invalidate this specific experimental utility [2].

2-Morpholinopyridin-4-amine (CAS 35980-77-9): Comparator-Anchored Quantitative Evidence for Scientific Procurement


2-Morpholinopyridin-4-amine: Regiospecific Synthetic Yield and Purity Advantage Over Regioisomeric Analogs

The compound can be synthesized via microwave-assisted nucleophilic aromatic substitution of 4-amino-2-chloropyridine with morpholine, achieving a reported crystalline yield of 87%. In contrast, the synthesis of its regioisomer 4-morpholinopyridin-2-amine (CAS 722549-98-6) typically proceeds via a different route involving 2-amino-4-chloropyridine, and commercially available material is routinely offered at lower purity (95%), whereas 2-Morpholinopyridin-4-amine is readily available from commercial sources at ≥98% purity . The specific 2-chloro/4-amino starting material ensures the morpholine moiety is installed exclusively at the 2-position, avoiding the regioisomeric mixtures that can arise when using less selective amination protocols .

Medicinal Chemistry Organic Synthesis Building Block Purity

2-Morpholinopyridin-4-amine: Defined MR Antagonist Activity Enables Its Use as a Low-Potency Control Compound

In a cell-based antagonist assay using HEK293 cells expressing GAL4-fused human mineralocorticoid receptor (MR) ligand-binding domain, 2-Morpholinopyridin-4-amine exhibited an IC50 of 6309.57 nM (6.31 μM) [1]. This micromolar potency stands in stark contrast to clinically developed MR antagonists such as esaxerenone (IC50 = 3.7 nM) or finerenone (IC50 = 18 nM), and also to the structurally distinct but functionally related compound in BindingDB (BDBM50235933) which displays an IC50 of 50 nM for MR antagonism [2]. The compound's weak activity profile makes it specifically valuable as a tool compound to establish detection windows and signal-to-background ratios in MR assay development.

Nuclear Receptor Pharmacology Assay Validation Negative Control

2-Morpholinopyridin-4-amine: Unambiguous Regioisomeric Identity Facilitates Reproducible SAR Studies

The compound's IUPAC designation is 2-morpholin-4-ylpyridin-4-amine, which unambiguously defines the substitution pattern at the pyridine 2- and 4-positions . This contrasts with regioisomers such as 3-morpholinopyridin-4-amine (where morpholine is at position 3) and 4-morpholinopyridin-2-amine (CAS 722549-98-6, where the amino and morpholino groups are swapped), which present different vectors for hydrogen bonding to kinase hinge regions [1]. The 4-amino group in the target compound provides an established nucleophilic handle for amide bond formation or sulfonylation, while the 2-morpholino group serves as a solubilizing and kinase hinge-binding moiety. In reported kinase inhibitor designs, the 2-morpholino-4-aminopyridine scaffold has been incorporated into advanced leads showing nanomolar potency (e.g., RAF1 kinase inhibitors with IC50 = 10 nM) when further elaborated [2].

SAR Studies Regioisomer Differentiation Kinase Inhibitor Design

2-Morpholinopyridin-4-amine: Validated Precursor for Diversification into Potent Kinase Inhibitors

While 2-Morpholinopyridin-4-amine itself exhibits only micromolar activity (e.g., IC50 = 6.3 μM at MR), its elaborated derivatives achieve substantial potency gains. The parent scaffold, when functionalized with appropriate substituents at the 4-amino position and the pyridine 5-position, serves as the core for advanced kinase inhibitors. Specifically, the 2-morpholino-4-aminopyridine motif is found in potent RAF1 kinase inhibitors (IC50 = 10 nM) and in adenosine kinase inhibitors (IC50 values as low as 30 nM) when further derivatized [1][2]. This contrasts with simpler aminopyridines lacking the morpholine moiety, which show much weaker kinase inhibition (e.g., 4-aminopyridine itself exhibits IC50 = 147 μM at KV1.1 channels and 18 mM at KV2.1, not at kinase targets) [3].

Kinase Inhibition Medicinal Chemistry Lead Optimization

2-Morpholinopyridin-4-amine (CAS 35980-77-9): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Assay Development: Low-Potency Control for Mineralocorticoid Receptor Antagonist Screening

The compound's verified IC50 of 6.3 μM against human MR in a cell-based reporter assay enables its use as a reliable, low-potency comparator. Laboratories developing high-throughput screens for novel MR antagonists can employ 2-Morpholinopyridin-4-amine to establish baseline assay windows and to validate that the detection system can differentiate between weak (μM) and potent (nM) inhibitors [1]. This is essential for Z-factor calculation and for confirming that positive hits are not artifacts arising from assay noise.

Medicinal Chemistry: Starting Scaffold for Kinase Inhibitor SAR Libraries

The 2-morpholino-4-aminopyridine core is a validated starting point for synthesizing kinase inhibitor libraries. The 4-amino group serves as a versatile handle for amide coupling, sulfonamide formation, or reductive amination, while the 2-morpholino moiety engages the kinase hinge region via hydrogen bonding [1]. The compound's commercial availability at ≥98% purity supports the synthesis of focused libraries with minimal batch-to-batch variability, a requirement for reproducible SAR studies .

Chemical Biology: Synthesis of 5-Bromo and 3,5-Dibromo Derivatives for Cross-Coupling

2-Morpholinopyridin-4-amine serves as the direct precursor for synthesizing 5-bromo- and 3,5-dibromo-substituted analogs via electrophilic bromination [1]. These brominated derivatives are critical intermediates for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyne substituents at the pyridine C5 and C3 positions. This diversification pathway is not accessible from regioisomeric analogs where the bromination sites are blocked or result in different regiochemical outcomes .

Process Chemistry: Scalable Microwave-Assisted Synthesis for Internal Production

The compound can be synthesized in 87% crystalline yield via microwave-assisted nucleophilic aromatic substitution of 4-amino-2-chloropyridine with morpholine at 200°C [1]. This high-yielding, chromatography-free protocol is amenable to scale-up, offering cost advantages for organizations that synthesize the compound internally rather than procuring it commercially at a premium. The regiospecificity of the reaction eliminates the need for isomer separation, further reducing production costs.

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